3-Octen-2-one

Olfactory receptor Flavor modulation Sensory science

Procure trans-3-Octen-2-one (CAS 18402-82-9) for predictable, controlled earthy character distinct from 1-octen-3-ol (odor threshold 6.7 vs 1 μg/kg; OAV 38–40 vs 12–18). The (E)-isomer delivers sweet berry, butter, and lemon notes essential for berry confectionery and light-roast tea reconstruction; mixed-isomer or cis material introduces unintended nutty off-notes. Documented bidirectional olfactory receptor modulation (OR1D2/OR5K1) makes this enone uniquely suited for vanilla flavor systems—generic C8 ketones lack this synergy.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 18402-82-9
Cat. No. B105304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octen-2-one
CAS18402-82-9
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCCC=CC(=O)C
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+
InChIKeyZCFOBLITZWHNNC-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water ;  soluble in oil
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Octen-2-one (CAS 18402-82-9) Procurement Guide: Differentiated C8 Enone for Flavor and Fragrance Applications


trans-3-Octen-2-one (CAS 18402-82-9), also known as (E)-3-octen-2-one, is a straight-chain α,β-unsaturated methyl ketone with the molecular formula C8H14O and molecular weight 126.20 [1]. It is an enone-class compound characterized by a carbonyl group conjugated with a carbon-carbon double bond, imparting an earthy, mushroom, berry, and sweet aroma profile [1]. This compound is recognized by FEMA 3416 and is used as a flavoring agent in food products as well as a fragrance component in cleaning products, cosmetics, and personal care items .

trans-3-Octen-2-one (CAS 18402-82-9): Why Generic C8 Ketone Substitution Compromises Performance


Generic substitution of trans-3-octen-2-one with other C8 ketones or alcohols fails due to fundamental differences in molecular structure, sensory potency, and biological activity. The α,β-unsaturated enone system in trans-3-octen-2-one enables specific interactions with human olfactory receptors that are absent in saturated analogs such as 3-octanone [1]. Furthermore, the trans (E) geometric isomer of 3-octen-2-one is functionally more important than the cis (Z) isomer, and substitution with mixed-isomer material or the incorrect isomer alters sensory outcomes [2]. The quantifiable evidence below demonstrates precisely where trans-3-octen-2-one exhibits measurable differentiation that justifies specific procurement.

trans-3-Octen-2-one (CAS 18402-82-9): Quantifiable Differentiation Evidence Against Comparators


trans-3-Octen-2-one Exhibits Synergistic Enhancement of Vanilla Flavor via Specific Human Olfactory Receptor Modulation

In a study using a human olfactory receptor sensor incorporating all 388 human olfactory receptors, 3-octen-2-one demonstrated specific modulatory effects on vanilla flavor perception. The response intensity of olfactory receptor OR1D2 was synergistically enhanced when 3-octen-2-one was combined with vanilla flavor components compared with vanilla flavor alone. Conversely, the response of olfactory receptor OR5K1 to vanilla flavor was completely suppressed in the presence of 3-octen-2-one [1]. This bidirectional modulation represents a unique functional property not documented for saturated C8 ketone analogs such as 3-octanone.

Olfactory receptor Flavor modulation Sensory science

trans-3-Octen-2-one Demonstrates 6.7-Fold Higher Odor Threshold Than 1-Octen-3-ol in Aqueous Systems

In a comparative analysis of aroma-active compounds in aqueous systems, trans-3-octen-2-one exhibited an odor threshold in water of 6.7 μg/kg. This threshold is 6.7-fold higher (less potent) than that of 1-octen-3-ol, a structurally related C8 alcohol commonly found in mushroom and fungal aroma profiles, which has an odor threshold of 1 μg/kg under identical conditions [1]. The Odor Activity Values (OAVs) for trans-3-octen-2-one ranged from 38 to 40 across multiple samples, whereas 1-octen-3-ol showed lower OAVs ranging from 12 to 18 [1].

Odor threshold Flavor chemistry Sensory analysis

trans-3-Octen-2-one Odor Threshold in Water Differs 6.7-Fold from Structurally Related 1-Octen-3-ol in Aqueous Media

Head-to-head comparison of odor thresholds in water reveals that trans-3-octen-2-one has an odor threshold of 6.7 μg/kg, whereas 1-octen-3-ol, a primary C8 alcohol with similar mushroom/earthy character, has a threshold of 1 μg/kg [1]. The Odor Activity Values (OAVs) for trans-3-octen-2-one consistently measured between 38 and 40 across multiple samples, while 1-octen-3-ol exhibited lower OAVs between 12 and 18 [1].

Sensory threshold Flavor formulation Aroma chemistry

trans-3-Octen-2-one Is Identified as Key Differentiating Aroma Component in Light-Fire Roasted Tea Processing

In a comprehensive analysis of Wuyi Rock tea (Rougui) processed at different roasting temperatures using switchable GC-O-MS and GC×GC-O-MS, trans-3-octen-2-one was identified among 97 aroma-active compounds. Notably, trans-3-octen-2-one was specifically associated with the aroma profile of light fire (LF) roasted samples, alongside other compounds including (E,E)-2,4-hexadienal, octanal, and (E)-β-ionone. In contrast, moderate fire (MF) samples were dominated by Strecker aldehydes and high fire (HF) samples by N-heterocyclic compounds from Maillard reactions [1].

Tea processing GC-MS Aroma profiling

trans-3-Octen-2-one Demonstrates Rapid Ready Biodegradability (BIOWIN4 Score 3.9125 Days)

According to EPA EPI Suite v4.00 estimation models, trans-3-octen-2-one (CAS 18402-82-9) exhibits a BIOWIN4 (Primary Survey Model) value of 3.9125, corresponding to a biodegradation half-life of "days" under aerobic conditions. The compound is predicted to be "Ready Biodegradable" (YES) based on the BIOWIN probability models (BIOWIN1 Linear Model: 0.8027; BIOWIN2 Non-Linear Model: 0.9313; BIOWIN5 MITI Linear Model: 0.6159; BIOWIN6 MITI Non-Linear Model: 0.7503). The estimated Log Kow is 2.29, indicating moderate hydrophobicity [1].

Environmental fate Biodegradation Regulatory compliance

trans-3-Octen-2-one Geometric Isomer Differentiated from cis-Isomer for Functional Flavor Applications

Two geometric isomers of 3-octen-2-one exist: the trans (E) isomer (CAS 18402-82-9) and the cis (Z) isomer. According to authoritative compound databases, the trans isomer is described as "more functionally important" than the cis isomer for flavor and fragrance applications [1]. The trans isomer is characterized as a clear, colorless liquid with a sweet, berry, butter, lemon or spicy odor profile, whereas the cis isomer exhibits different organoleptic properties including nutty notes [2].

Stereochemistry Isomer purity Flavor chemistry

trans-3-Octen-2-one (CAS 18402-82-9): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Flavor Formulation: Controlled Mushroom/Earthy Note Delivery in Savory Products

Based on the documented odor threshold of 6.7 μg/kg in water, which is 6.7-fold higher (less potent) than 1-octen-3-ol (1 μg/kg), formulators should select trans-3-octen-2-one for applications requiring a controlled, less intense mushroom/earthy character [1]. The Odor Activity Values ranging from 38 to 40 provide predictable dosing guidance, whereas 1-octen-3-ol with OAVs of 12-18 delivers a more intense mushroom note at equivalent concentrations [1]. This compound is particularly suitable for savory products, mushroom-flavored foods, and cereal-based applications where earthy notes must be balanced rather than dominant.

Vanilla Flavor Enhancement via Olfactory Receptor Modulation

trans-3-Octen-2-one has been demonstrated to synergistically enhance the response of olfactory receptor OR1D2 to vanilla flavor while simultaneously suppressing the response of OR5K1 to vanilla flavor [2]. This bidirectional modulation provides a mechanistic basis for using trans-3-octen-2-one as a functional flavor modulator in vanilla-containing formulations. Procurement of trans-3-octen-2-one for vanilla flavor systems should be prioritized over generic C8 ketone substitutes (e.g., 3-octanone) that lack this documented receptor-level modulatory activity [2].

Light-Fire Roasted Tea and Coffee Aroma Replication

GC-O-MS analysis has identified trans-3-octen-2-one as a characteristic aroma component specifically associated with light fire (LF) roasted tea processing, distinguishing it from moderate and high fire roasting conditions [3]. Manufacturers of tea, coffee, and other roasted products seeking to replicate light-roast aroma profiles should procure trans-3-octen-2-one as part of their flavor reconstruction strategy. This compound contributes to the aliphatic ketone fraction that characterizes LF aroma, as opposed to the Strecker aldehydes or N-heterocyclic compounds that dominate more intensely roasted products [3].

Berry and Sweet Profile Flavor and Fragrance Development with Defined Stereochemistry

The trans (E) isomer of 3-octen-2-one is documented as "more functionally important" than the cis (Z) isomer, with a characteristic odor profile described as sweet, berry, butter, lemon, and spicy [4]. For applications in berry-flavored products, confectionery, beverages, and fragrances requiring consistent sweet-berry notes, procurement of isomerically defined trans-3-octen-2-one (CAS 18402-82-9) rather than mixed-isomer material is justified [4]. This stereochemical specification is critical for batch-to-batch consistency in industrial flavor and fragrance manufacturing where the cis-isomer would introduce unintended nutty notes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Octen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.